molecular formula C13H16O3 B134911 trans-Benzyl 3-hydroxycyclopentanecarboxylate

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B134911
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-VXGBXAGGSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology and Medicine: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.

      Industry: Employed in the preparation of pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If it targets a biological pathway, it likely interacts with enzymes, receptors, or cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

    Chemical Structure and Synthesis

    This compound can be synthesized through various organic reactions, notably involving cyclization and functional group transformations. The synthetic pathways often include the use of benzyl groups and hydroxylation reactions to introduce the necessary functional groups at the cyclopentane ring.

    Anticancer Activity

    Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death.

    • Case Study : In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
    CompoundCell LineIC50 (µM)
    This compoundMCF-715.2
    CisplatinMCF-720.5

    Anti-inflammatory Activity

    The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other known anti-inflammatory agents. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

    • Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a significant role in the expression of inflammatory mediators.

    Neuroprotective Effects

    Emerging research suggests that this compound may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

    • Case Study : A study highlighted that similar compounds could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis induced by neurotoxic agents.
    CompoundModelEffect
    This compoundNeuronal CellsReduced apoptosis
    CurcuminNeuronal CellsReduced ROS levels

    The biological activities of this compound are attributed to several mechanisms:

    • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
    • ROS Generation : Increased ROS levels contribute to cellular stress, leading to apoptosis in cancer cells.
    • Inhibition of Inflammatory Pathways : By blocking key signaling pathways such as NF-kB, the compound reduces inflammation and associated tissue damage.

    Properties

    IUPAC Name

    benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RDUCOWDKAANTQZ-VXGBXAGGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CC1C(=O)OCC2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    220.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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